Ácido Isolimonexico

Descripción general

Descripción

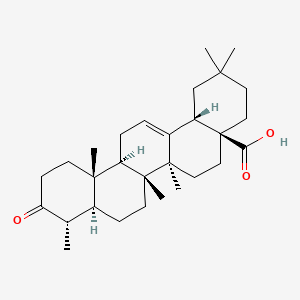

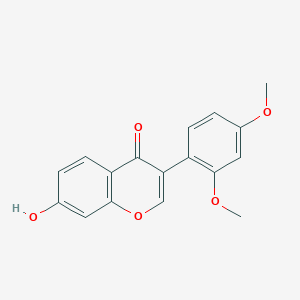

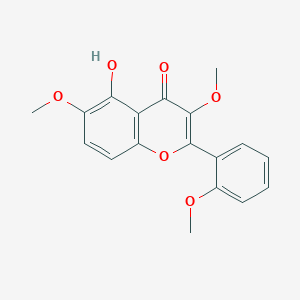

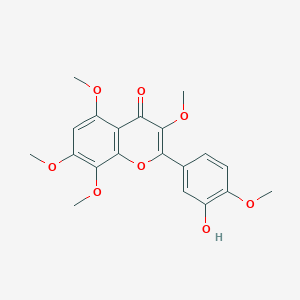

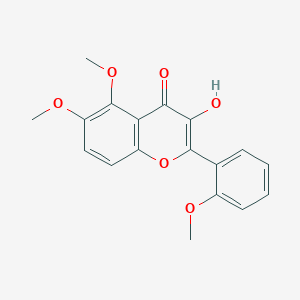

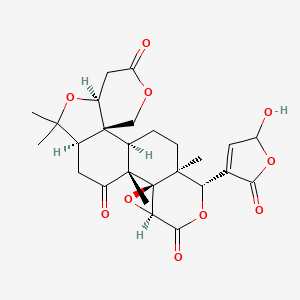

Isolimonexic acid is a limonoid compound isolated from the seeds of citrus fruits, particularly lemons (Citrus lemon L. Burm). Limonoids are a group of highly oxygenated triterpenoid secondary metabolites found in the seeds, fruits, and peel tissues of citrus fruits. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .

Aplicaciones Científicas De Investigación

Isolimonexic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Chemistry: Isolimonexic acid is used as a lead compound in the development of new synthetic derivatives with improved pharmacological properties.

Biology: The compound is studied for its potential as an antiviral agent, particularly against dengue virus type 2 (DENV-2).

Medicine: Isolimonexic acid exhibits significant anticancer and anti-aromatase properties.

Industry: The compound is used in the development of insecticidal formulations for pest control in agriculture.

Análisis Bioquímico

Biochemical Properties

Isolimonexic acid has been found to exhibit anti-aromatase properties, with an IC50 value of 25.60 μM . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-responsive cancers .

Cellular Effects

Isolimonexic acid has been shown to exhibit cytotoxicity on MCF-7 cells, a line of human breast cancer cells . It does not show cytotoxicity against the MDA-MB-231 cell lines . In another study, isolimonexic acid exhibited cell growth inhibition of Panc-28 cells in a time-dependent manner .

Molecular Mechanism

It has been suggested that its anti-proliferative activity is significantly correlated with caspase-7 activation . Caspase-7 is an enzyme that plays a crucial role in the execution-phase of cell apoptosis or programmed cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isolimonexic acid can be synthesized through the extraction of citrus seeds using solvents such as ethyl acetate and methanol. The extraction process typically involves defatting the seeds, followed by successive extraction with the solvents for an extended period (e.g., 16 hours each). The extracts are then fractionated using column chromatography techniques, such as silica and ion exchange chromatography, to isolate the desired limonoid compounds .

Industrial Production Methods

Industrial production of isolimonexic acid involves large-scale extraction and purification processes. The seeds of citrus fruits are collected and processed to remove fats and other impurities. The defatted seed powder is then subjected to solvent extraction and chromatographic separation to obtain isolimonexic acid in its pure form. The process may also involve additional steps such as crystallization and recrystallization to enhance the purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Isolimonexic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of isolimonexic acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of isolimonexic acid include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities and are used in various scientific research applications .

Mecanismo De Acción

The mechanism of action of isolimonexic acid involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-7, a key enzyme involved in the apoptotic pathway. Additionally, isolimonexic acid inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-responsive cancer cells .

Comparación Con Compuestos Similares

Isolimonexic acid is structurally related to other limonoids such as limonin, nomilin, and obacunone. These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example:

Isolimonexic acid stands out due to its unique combination of anticancer, anti-aromatase, and antiviral properties, making it a promising compound for further research and development .

Propiedades

IUPAC Name |

(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFETMOXYZICP-OKRPZFHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.